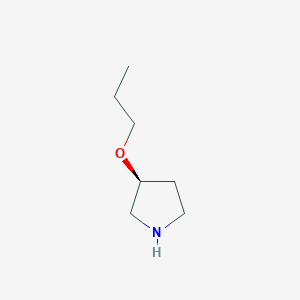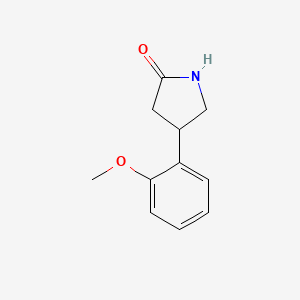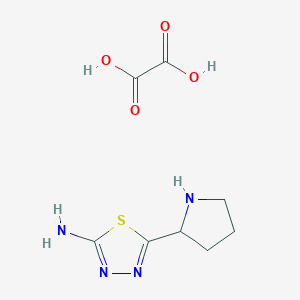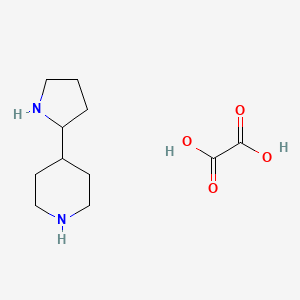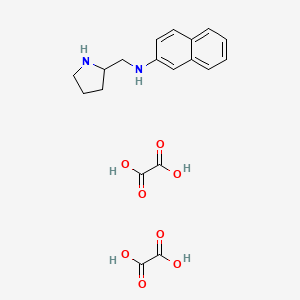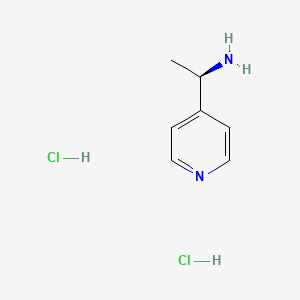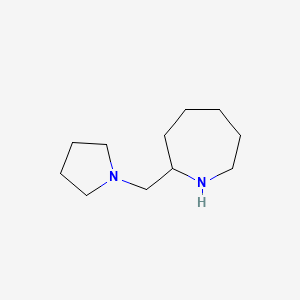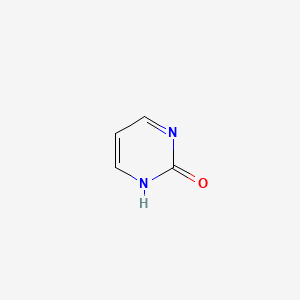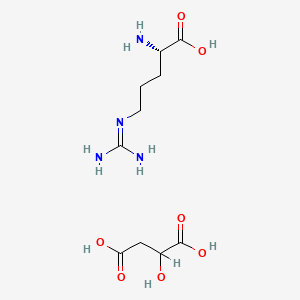
L-精氨酸苹果酸盐
描述
L-Arginine is an amino acid that plays a crucial role in building protein. The body uses protein to help build muscle and rebuild tissue. It converts this amino acid into nitric oxide, which helps the blood vessels open . L-Arginine is also an essential substrate for the synthesis of nitric oxide (NO), creatine, polyamines, homoarginine, and agmatine in mammals .
Synthesis Analysis
L-Arginine is converted to L-Citrulline by argininosuccinate synthase. L-Citrulline is then recycled back to L-Arginine . In a study, Arginine–malate-based dual-emission carbon dots were synthesized for the determination of uric acid (UA). The formation of hydrogen bonds between the ketone/hydroxyl group in the UA molecule and the amino group on the surface of Arg-CD activated the fluorescent signal .Molecular Structure Analysis
The first order hyperpolarizability of L-Arginine maleate is 6.30615227×10-30esu, and the large value of hyperpolarization along the z-direction shows a substantial delocalization of charges in these directions . The role of Arg-153 in distinguishing substrate specificity was examined by the mutant R153C .Chemical Reactions Analysis
Arginine–malate-based dual-emission carbon dots using L-arginine and DL-malic acid as precursors were prepared by a simple and rapid solvothermal synthesis method . L-arginase, a powerful anticancer enzyme, hydrolyzes L-arginine to L-ornithine and urea .科学研究应用
内皮功能和血管紧张度L-精氨酸作为一种氨基酸,在各种生物过程中发挥着重要作用,包括蛋白质生物合成、免疫反应、尿素循环和一氧化氮生成。其在调节内皮功能和血管紧张度中的功能作用已在临床和临床前研究中得到强调。这些研究探讨了精氨酸补充剂对高血压、缺血性心脏病、衰老、周围动脉疾病和糖尿病等疾病的影响 (Gambardella 等,2020)。
用于 L-精氨酸生产的代谢工程对 L-精氨酸的研究集中于利用各种微生物提高其工业化生产。这些方法已从随机诱变发展到系统代谢工程,从而导致有效构建遗传上定义的微生物以过量生产 L-精氨酸。这项研究有助于了解精氨酸的生物合成和调节,对生产 L-精氨酸衍生物(如 L-鸟氨酸、腐胺和蓝藻蛋白)具有重要意义,这些衍生物用于医疗和工业应用 (Shin & Lee,2014)。
免疫反应调节L-精氨酸对鸟类和幼年哺乳动物来说是必需氨基酸,对成年哺乳动物来说在某些情况下(如怀孕)也是必需的。髓样细胞对它的代谢会在免疫反应和肿瘤生长过程中损害淋巴细胞反应。竞争 L-精氨酸的酶、精氨酸酶和一氧化氮合酶在这个淋巴细胞抑制途径中起关键作用 (Bronte & Zanovello, 2005)。
临床药理学L-精氨酸是一氧化氮的前体,一氧化氮是血管系统中的信使分子。它的急性和慢性给药可以改善高胆固醇血症和动脉粥样硬化等疾病中的内皮功能。已经研究了 L-精氨酸的药代动力学,揭示了它对心血管疾病、血管节段和动脉形态的不同影响 (Böger & Bode-Böger, 2001)。
运动员的代谢和激素水平与 L-精氨酸代谢相关的 L-瓜氨酸-苹果酸盐已被研究其对运动员血浆氨基酸代谢和精氨酸代谢产物(如肌酐、尿素和亚硝酸盐)的影响。它的补充剂可以在运动中影响氨基酸利用并影响激素水平 (Sureda 等,2010)。
抗衰老作用L-精氨酸已证明具有超出正常饮食摄入的抗衰老益处,影响血管和心脏疾病、勃起功能障碍、免疫反应和胃酸过多的风险。其广泛的药理作用使其成为抗衰老研究中的重要化合物 (Gad, 2010)。
发育、健康和疾病中的精氨酸营养作为一氧化氮和多胺的前体,L-精氨酸在营养和代谢中起关键作用。它的给药对生殖、心血管、肺、肾、胃肠、肝和免疫功能以及伤口愈合有益,表明它在氨基酸中具有独特的功效 (Wu 等,2000)。
心血管方面的精氨酸和一氧化氮合酶L-精氨酸作为一氧化氮合成的前体,使其与心血管病理和代谢疾病有关。其缺乏会导致内皮炎症和免疫功能障碍,而补充剂可能为肥胖和代谢综合征提供潜在的治疗方法 (Lorin 等,2014)。
作用机制
Target of Action
L-Arginine malate, also known as (S)-2-Amino-5-guanidinopentanoic acid 2-hydroxysuccinic acid (1:1), primarily targets the body’s protein biosynthesis process . It plays a versatile role in the body, aiding in cell division, wound healing, ammonia disposal, immune system function, and hormone biosynthesis . L-Arginine is also the precursor for the biosynthesis of nitric oxide (NO) and polyamines .
Mode of Action
L-Arginine malate interacts with its targets by being converted into nitric oxide in the body . This conversion is facilitated by nitric oxide synthase (NOS) enzymes . Nitric oxide acts to widen blood vessels in the bloodstream, which may help certain circulatory conditions . The substance also stimulates the release of insulin into the body .
Biochemical Pathways
L-Arginine malate affects several biochemical pathways. It is metabolized to urea and L-ornithine by the arginase enzyme via hydrolysis in the urea cycle . L-Arginine is also used by nitric oxide synthase (NOS) to produce NO . Furthermore, it can be methylated, producing methylated L-arginines, which inhibit NOS .
Pharmacokinetics
It is known that l-citrulline, a natural precursor of l-arginine, bypasses hepatic first-pass metabolism and can be converted to l-arginine specifically within the tissues .
Result of Action
The conversion of L-Arginine malate into nitric oxide has several molecular and cellular effects. It supports heart health, reduces chest pain, helps build muscles, aids in wound repair, and improves male fertility . Excessive l-arginine can cause side effects such as nausea, diarrhea, and bloating .
Action Environment
The action, efficacy, and stability of L-Arginine malate can be influenced by environmental factors. This makes the therapy more selective and efficient .
生化分析
Biochemical Properties
L-Arginine malate plays a crucial role in several biochemical reactions. L-Arginine is a substrate for nitric oxide synthase, which produces nitric oxide, a vital signaling molecule involved in vasodilation and immune response . Additionally, L-Arginine interacts with enzymes such as arginase, which converts it into ornithine and urea, playing a role in the urea cycle . Malic acid, on the other hand, is involved in the citric acid cycle, where it is converted to oxaloacetate by malate dehydrogenase . The combination of these two molecules in L-Arginine malate enhances their individual biochemical properties, making it a potent compound in metabolic processes.
Cellular Effects
L-Arginine malate influences various cellular processes. L-Arginine is known to enhance cell proliferation and wound healing by promoting collagen synthesis . It also affects cell signaling pathways, particularly those involving nitric oxide, which can modulate gene expression and cellular metabolism . Malic acid contributes to cellular energy production through its role in the citric acid cycle . Together, L-Arginine malate can enhance cellular functions, including energy metabolism and protein synthesis.
Molecular Mechanism
The molecular mechanism of L-Arginine malate involves several interactions at the molecular level. L-Arginine binds to nitric oxide synthase, facilitating the production of nitric oxide . This interaction is crucial for the regulation of blood flow and immune response. Additionally, L-Arginine can inhibit the activity of arginase, thereby increasing the availability of L-Arginine for nitric oxide production . Malic acid, through its conversion to oxaloacetate, plays a role in the regulation of the citric acid cycle and energy production . The combined effects of these interactions make L-Arginine malate a significant compound in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Arginine malate can vary over time. Studies have shown that L-Arginine malate is relatively stable under physiological conditions, with minimal degradation . Long-term exposure to L-Arginine malate has been observed to enhance cellular functions, including increased nitric oxide production and improved energy metabolism . The stability and efficacy of L-Arginine malate can be influenced by factors such as temperature and pH.
Dosage Effects in Animal Models
The effects of L-Arginine malate vary with different dosages in animal models. Low to moderate doses of L-Arginine malate have been shown to enhance nitric oxide production, improve blood flow, and support immune function . High doses of L-Arginine malate can lead to adverse effects, including gastrointestinal discomfort and potential toxicity . It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks.
Metabolic Pathways
L-Arginine malate is involved in several metabolic pathways. L-Arginine is a key component of the urea cycle, where it is converted to ornithine and urea by arginase . It is also a precursor for the synthesis of nitric oxide by nitric oxide synthase . Malic acid is a critical intermediate in the citric acid cycle, where it is converted to oxaloacetate by malate dehydrogenase . The combination of these pathways enhances the overall metabolic flux and energy production in cells.
Transport and Distribution
L-Arginine malate is transported and distributed within cells and tissues through various mechanisms. L-Arginine is transported into cells via cationic amino acid transporters, which facilitate its uptake and distribution . Malic acid, being a small organic acid, can diffuse across cell membranes and is transported by specific transporters involved in the citric acid cycle . The combined transport and distribution of L-Arginine malate ensure its availability for various biochemical processes.
Subcellular Localization
The subcellular localization of L-Arginine malate is crucial for its activity and function. L-Arginine is primarily localized in the cytoplasm, where it interacts with nitric oxide synthase and other enzymes . Malic acid is localized in the mitochondria, where it participates in the citric acid cycle . The specific localization of these molecules ensures their efficient participation in metabolic processes and cellular functions.
属性
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2-hydroxybutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.C4H6O5/c7-4(5(11)12)2-1-3-10-6(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2,5H,1H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFJTBOKWJYXPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.C(C(C(=O)O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


